6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine
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Overview
Description
6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The presence of both nitrophenyl and phenyl groups contributes to its reactivity and potential as a pharmacophore.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a β-ketoester, the compound can be synthesized through a series of condensation and cyclization reactions.
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Step 1: Condensation Reaction
Reagents: Substituted hydrazine, β-ketoester
Conditions: Acidic or basic medium, reflux
Product: Intermediate hydrazone
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Step 2: Cyclization Reaction
Reagents: Intermediate hydrazone
Conditions: Heating, presence of a catalyst (e.g., Lewis acid)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation:
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide
Conditions: Aqueous or organic solvents, controlled temperature
Products: Oxidized derivatives, potentially altering the nitrophenyl group
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Reduction:
Reagents: Reducing agents such as sodium borohydride or catalytic hydrogenation
Conditions: Mild to moderate temperatures, presence of a catalyst
Products: Reduced derivatives, including amines from nitro groups
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Substitution:
Reagents: Nucleophiles like amines or thiols
Conditions: Solvent choice (e.g., DMF, DMSO), elevated temperatures
Products: Substituted pyrazolo[3,4-c]pyridine derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C)
Nucleophiles: Amines, thiols
Solvents: DMF, DMSO, ethanol
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, derivatives of this compound can be used in the development of agrochemicals and materials science. Its structural features allow for modifications that can enhance the properties of industrial products.
Mechanism of Action
The mechanism by which 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolo[3,4-c]pyridine core can engage in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxyphenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine
- 6-(4-chlorophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine
Uniqueness
Compared to its analogs, 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(4-nitrophenyl)-2-phenyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-22(24)17-8-6-15(7-9-17)20-11-10-14-12-21(19-18(14)13-20)16-4-2-1-3-5-16/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNYYXZYFSWTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NN(C=C21)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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